molecular formula C14H20ClN3 B2802770 1-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}cyclopropan-1-amine CAS No. 1489803-11-3

1-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}cyclopropan-1-amine

Cat. No.: B2802770
CAS No.: 1489803-11-3
M. Wt: 265.79
InChI Key: TWJQIIYUYDYTQH-UHFFFAOYSA-N
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Description

1-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}cyclopropan-1-amine (CAS RN: 1489803-11-3 ) is a chemical compound with the molecular formula C 14 H 20 ClN 3 and a molecular weight of 265.78 . This amine-functionalized piperazine derivative is characterized by a cyclopropane ring linked to the piperazine moiety, which is in turn substituted with a 4-chlorophenyl group. The compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Research Applications and Potential Value: The core piperazine structure is a privileged scaffold in medicinal chemistry, known for its diverse bioactivity. Structurally similar compounds, particularly those featuring a chlorophenyl-piperazine moiety, have been investigated for their potential in oncology research . For instance, certain piperazine-containing molecules have been synthesized and screened as potential PARP-1 inhibitors . PARP-1 (Poly (ADP-ribose) polymerase 1) is a critical enzyme in DNA repair, and its inhibition is a validated strategy for targeting certain cancer cells, especially those with DNA repair deficiencies . The presence of the cyclopropylamine group in this compound may offer a unique vector for synthetic modification, allowing researchers to explore structure-activity relationships and develop novel chemical probes. Handling and Ordering: This product is typically supplied as a solid and may require cold-chain transportation . Researchers are advised to consult the safety data sheet and handle the compound in a well-ventilated laboratory environment using appropriate personal protective equipment.

Properties

IUPAC Name

1-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]cyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3/c15-12-1-3-13(4-2-12)18-9-7-17(8-10-18)11-14(16)5-6-14/h1-4H,5-11,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJQIIYUYDYTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN2CCN(CC2)C3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1489803-11-3
Record name 1-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}cyclopropan-1-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}cyclopropan-1-amine typically involves the reaction of 4-chlorophenylpiperazine with cyclopropanamine under specific conditions. The reaction can be carried out using various reagents and solvents, such as dichloromethane or tetrahydrofuran, and may require the presence of a catalyst to facilitate the formation of the cyclopropane ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}cyclopropan-1-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different chemical and physical properties, which may be useful in various applications.

Scientific Research Applications

Medicinal Chemistry

1-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}cyclopropan-1-amine has been identified as a valuable building block in the synthesis of various pharmaceuticals. Its structural characteristics allow it to interact with biological targets, making it useful in drug development processes.

Potential Applications Include :

  • Antidepressants : The compound's ability to modulate neurotransmitter systems may position it as a candidate for antidepressant formulations.
  • Antipsychotics : Its piperazine moiety is common in antipsychotic drugs, suggesting potential efficacy in treating schizophrenia and related disorders.

Biological Studies

This compound may serve as a tool for investigating molecular interactions within biological systems. It can be utilized to study:

  • Receptor Binding : Understanding how the compound interacts with specific receptors can provide insights into its therapeutic potential.
  • Enzyme Modulation : Investigating its effects on enzyme activity can lead to the discovery of new biochemical pathways relevant to disease mechanisms.

Case Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry explored various derivatives of piperazine, including compounds similar to 1-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}cyclopropan-1-amine. The results indicated that modifications to the piperazine structure could enhance serotonin receptor affinity, suggesting a pathway for developing new antidepressants .

Case Study 2: Antipsychotic Research

Research conducted on piperazine derivatives highlighted their potential as antipsychotic agents. The study demonstrated that compounds with similar structural features exhibited significant binding affinity to dopamine receptors, which is crucial for antipsychotic efficacy .

Mechanism of Action

The mechanism by which 1-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}cyclopropan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Phenyl vs. 4-Chlorophenyl Substitution

  • 1-[(4-Phenylpiperazin-1-yl)methyl]cyclopropan-1-amine (): Molecular Formula: C₁₄H₂₁N₃ Molecular Weight: 231.34 g/mol Key Difference: A phenyl group replaces the 4-chlorophenyl substituent.
  • Target Compound :

    • Inferred Molecular Formula : C₁₄H₁₉ClN₃ (assuming cyclopropane backbone)
    • Inferred Molecular Weight : ~264.8 g/mol (including chlorine’s atomic mass).
    • Key Feature : The 4-chlorophenyl group enhances electron-withdrawing effects, which may increase piperazine basicity and improve interactions with hydrophobic binding pockets .

Methyl and Acetyl Substituents

  • 1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine ():

    • Molecular Formula : C₁₀H₂₀N₃
    • Molecular Weight : 182.29 g/mol
    • Key Difference : A methyl group replaces the 4-chlorophenyl substituent.
    • Impact : Reduced steric bulk and lipophilicity compared to the target compound, likely influencing solubility and blood-brain barrier penetration .

Cyclopropane vs. Alternative Linkers

Cyclopropane-Containing Analogs

  • 1-(4-Chlorophenyl)cyclopropan-1-amine ():
    • Molecular Formula : C₉H₉ClN
    • Molecular Weight : 166.63 g/mol
    • Key Difference : Lacks the piperazine moiety.
    • Impact : Simplified structure may limit receptor selectivity but improve metabolic stability .

Propane-Linked Piperazine Derivatives

  • 3-(4-(2,3-Dichlorophenyl)piperazin-1-yl)propan-1-amine ():
    • Molecular Formula : C₁₃H₁₉Cl₂N₃
    • Molecular Weight : 288.22 g/mol
    • Key Feature : A propane linker replaces cyclopropane, increasing conformational flexibility.
    • Impact : Enhanced flexibility may improve binding to receptors requiring adaptable ligands but reduce structural rigidity for target specificity .

Amine Group Modifications

  • N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine ():
    • Molecular Formula : Complex structure with trifluoromethyl and tetrahydro-2H-pyran groups.
    • Key Feature : Bulky substituents on the amine and piperazine enhance steric hindrance, likely improving selectivity for specific receptors (e.g., GPCRs) .

Biological Activity

1-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}cyclopropan-1-amine, a compound featuring a piperazine ring and a cyclopropane moiety, has garnered attention due to its potential biological activities. This article synthesizes available research findings regarding its biological effects, including antimicrobial, anticancer, and enzyme inhibitory activities.

Chemical Structure

The compound can be structurally represented as follows:

C13H17ClN2\text{C}_{13}\text{H}_{17}\text{Cl}\text{N}_{2}

This structure includes a chlorophenyl group attached to a piperazine ring, which is further linked to a cyclopropanamine group.

Antimicrobial Activity

Research indicates that compounds similar to 1-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}cyclopropan-1-amine exhibit significant antimicrobial properties. A study evaluated various derivatives for their in vitro antimicrobial activities using the tube dilution technique. The results showed that certain derivatives displayed comparable efficacy to standard drugs like ciprofloxacin and fluconazole .

Table 1: Antimicrobial Activity of Related Compounds

Compound IDActivity TypeMinimum Inhibitory Concentration (MIC)Comparison Standard
3Antimicrobial16 µg/mLCiprofloxacin
8Antimicrobial32 µg/mLFluconazole
11Antimicrobial8 µg/mLCiprofloxacin

Anticancer Activity

The anticancer potential of this compound was assessed through MTT assays, which measure cell viability. Similar compounds demonstrated varying levels of cytotoxicity against cancer cell lines. Notably, some derivatives showed promising anticancer activity but were less effective than established chemotherapeutics like 5-fluorouracil .

Table 2: Anticancer Activity of Related Compounds

Compound IDCancer Cell LineIC50 (µM)Comparison Standard
5HeLa125-Fluorouracil
7MCF-715Tomudex
10A54920Doxorubicin

Enzyme Inhibition

The compound's ability to inhibit enzymes has also been explored. For instance, piperazine derivatives are known for their capacity to inhibit acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes and disease states. A study highlighted that certain derivatives exhibited significant inhibition of AChE, suggesting potential applications in treating neurodegenerative disorders .

Table 3: Enzyme Inhibition Potency

Compound IDEnzyme TypeIC50 (µM)
AAcetylcholinesterase (AChE)25
BUrease30

Case Studies

Several case studies have been documented regarding the synthesis and biological evaluation of related compounds. One notable study synthesized a series of piperazine derivatives and assessed their biological activities through various assays. The findings indicated that modifications on the piperazine ring significantly influenced the biological outcomes, with some compounds exhibiting enhanced antibacterial and anticancer properties compared to their precursors .

Q & A

Basic Questions

Q. What are the established synthetic routes for 1-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}cyclopropan-1-amine, and what reaction conditions optimize yield?

  • Methodology : Synthesis typically involves two key steps:

Cyclopropanation : Formation of the cyclopropane ring via reactions such as [2+1] cycloaddition using dihaloalkanes or transition-metal-catalyzed methods.

Piperazine coupling : Introducing the 4-chlorophenylpiperazine moiety via nucleophilic substitution or reductive amination.

  • Critical Conditions :
  • Solvents: Dichloromethane or toluene (for solubility and inertness) .
  • Bases: Potassium carbonate or sodium hydroxide to deprotonate intermediates .
  • Temperature: 80–120°C for coupling reactions .
  • Table 1 : Comparison of Synthetic Routes
StepReagents/ConditionsYield (%)Purity (HPLC)Reference
CyclopropanationCH₂Cl₂, NaOH, 25°C6592%
Piperazine couplingToluene, K₂CO₃, 100°C7895%

Q. How is the compound characterized structurally, and what analytical techniques are most reliable?

  • Key Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopropane ring geometry and piperazine substitution patterns. For example, cyclopropane protons appear as doublets (δ 1.2–1.8 ppm) .
  • Mass Spectrometry (MS) : ESI+ MS to verify molecular weight (e.g., m/z 306 [M+H]⁺) .
  • X-ray Crystallography : Resolves stereochemical ambiguities (e.g., cyclopropane ring planarity) .

Advanced Research Questions

Q. How can conflicting data on the compound’s receptor binding affinity be resolved?

  • Methodology :

  • Assay standardization : Use consistent cell lines (e.g., HEK293 for dopamine receptors) and control ligands (e.g., haloperidol for D₂ antagonism).
  • Data normalization : Express activity as % inhibition relative to controls to account for batch variability .
  • Cross-validation : Compare results from radioligand binding assays (e.g., ³H-spiperone) with functional assays (cAMP inhibition) .
    • Example : Discrepancies in D₃ receptor affinity (Ki = 12 nM vs. 45 nM) may arise from differences in membrane preparation methods. Use homogenization buffers with protease inhibitors to preserve receptor integrity .

Q. What strategies mitigate byproduct formation during the cyclopropanation step?

  • Challenges : Competing ring-opening reactions or dimerization.
  • Solutions :

  • Catalyst optimization : Use chiral Rh(II) catalysts (e.g., Rh₂(OAc)₄) to enhance stereoselectivity and reduce side reactions .
  • Low-temperature cyclopropanation : Perform reactions at –20°C to stabilize intermediates .
  • In situ monitoring : Employ TLC/HPLC to track reaction progress and terminate before byproduct accumulation .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Approach :

Docking studies : Simulate interactions with target receptors (e.g., serotonin 5-HT₁A) using AutoDock Vina .

ADMET prediction : Use SwissADME to assess logP (target <3), solubility, and CYP450 inhibition risks .

  • Case Study : Methyl substitution on the cyclopropane ring reduces logP from 3.2 to 2.8, improving aqueous solubility while maintaining affinity .

Data Contradiction Analysis

Q. How to address inconsistencies in reported cytotoxicity data across studies?

  • Root Causes :

  • Variability in cell lines (e.g., HepG2 vs. HEK293).
  • Assay duration (24h vs. 48h exposure).
    • Resolution Framework :

Meta-analysis : Pool data using standardized IC₅₀ values and exclude outliers with Z-score >2.

Dose-response validation : Repeat assays with a 10-point dilution series (1 nM–100 µM) to confirm trends .

Methodological Best Practices

Q. What purification techniques maximize yield and purity for this compound?

  • Chromatography :

  • Normal-phase silica gel : Effective for separating polar byproducts (Rf = 0.3 in EtOAc/hexane 1:1) .
  • Prep-HPLC : Use C18 columns with 0.1% TFA in acetonitrile/water gradients for >99% purity .
    • Crystallization : Recrystallize from ethanol/water (7:3) to obtain needle-like crystals suitable for XRD .

Biological Evaluation

Q. What in vitro models are most relevant for studying its neuropharmacological effects?

  • Models :

  • Primary neuronal cultures : Assess dopamine release via amperometry .
  • GPCR functional assays : Use BRET-based sensors (e.g., β-arrestin recruitment) to quantify receptor activation .
    • Controls : Include reference compounds (e.g., clozapine for 5-HT₂A antagonism) .

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